tert-Butyl 2-(5-oxo-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate: is a complex organic compound that features a tetrazole ring, a boronate ester, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate typically involves multiple steps. The final step involves esterification to introduce the tert-butyl group .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions can target the carbonyl group in the tetrazole ring.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester can yield boronic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
In biology and medicine, the compound’s tetrazole ring is of interest due to its potential bioactivity. Tetrazoles are known to mimic carboxylic acids, making them useful in drug design .
Industry
In industry, the compound can be used in the development of new materials, particularly those that require boron-containing components for enhanced properties .
Mechanism of Action
The mechanism by which tert-butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate exerts its effects is primarily through its functional groups. The boronate ester can participate in reversible covalent bonding with diols and other nucleophiles, while the tetrazole ring can engage in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
What sets tert-butyl 2-{5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}acetate apart is its combination of a tetrazole ring and a boronate ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H27BN4O5 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
tert-butyl 2-[5-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazol-1-yl]acetate |
InChI |
InChI=1S/C19H27BN4O5/c1-17(2,3)27-15(25)12-23-16(26)24(22-21-23)14-10-8-9-13(11-14)20-28-18(4,5)19(6,7)29-20/h8-11H,12H2,1-7H3 |
InChI Key |
XPZCXZPJOIMCRH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)N(N=N3)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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